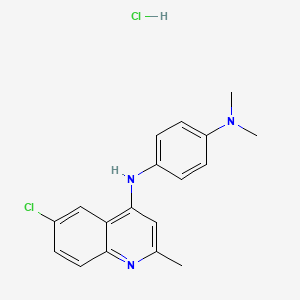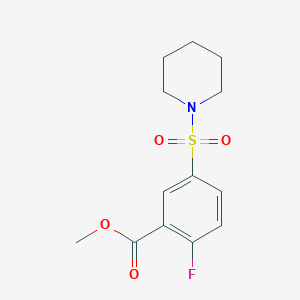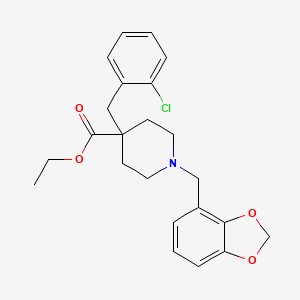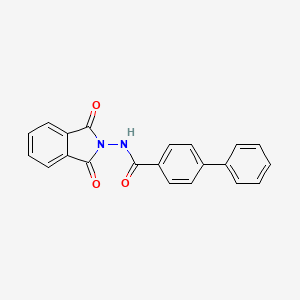![molecular formula C15H15NO2S B4995939 N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide, also known as HMTA, is a chemical compound that has been synthesized for various scientific research applications. It is a thioamide derivative of hydroxamic acid and is known to possess anti-inflammatory and antioxidant properties.
科学的研究の応用
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
作用機序
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide exerts its anti-inflammatory and antioxidant effects through the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species (ROS). It has also been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which further contribute to its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. It has also been shown to decrease the levels of ROS and lipid peroxidation products, which are indicators of oxidative stress. In addition, this compound has been shown to increase the activity of antioxidant enzymes, such as SOD and catalase.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and antioxidant compounds. However, its solubility in water is limited, which may pose a challenge in certain experimental setups. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.
将来の方向性
There are several future directions for the study of N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide. One potential area of research is its potential use as a therapeutic agent for inflammatory diseases and oxidative stress-related disorders. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another area of research is the development of more efficient synthesis methods for this compound, which would make it more accessible for research purposes. Finally, the potential use of this compound in combination with other anti-inflammatory and antioxidant compounds should be explored to determine its synergistic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic properties in various scientific research applications. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. Further studies are needed to determine its efficacy in vivo and its potential side effects. The development of more efficient synthesis methods and the exploration of its potential synergistic effects with other compounds are also areas of future research.
合成法
N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide can be synthesized through the reaction of 2-hydroxybenzoyl chloride with 4-methylthiophenol in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final product, this compound.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-6-8-12(9-7-11)19-10-15(18)16-13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIASQIVWKALSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B4995900.png)
![N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,1-cyclopropanedicarboxamide](/img/structure/B4995903.png)

![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)

![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4995930.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
![N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B4995941.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B4995957.png)